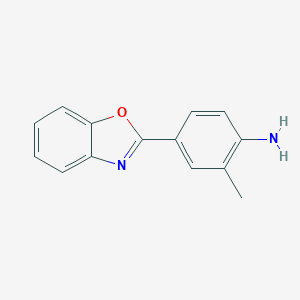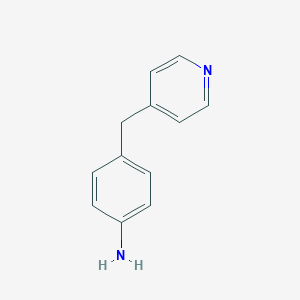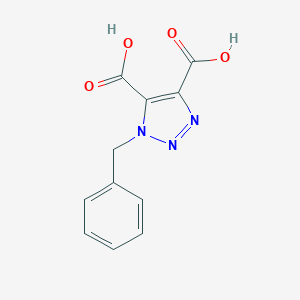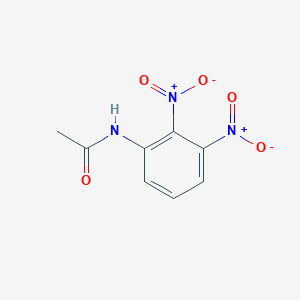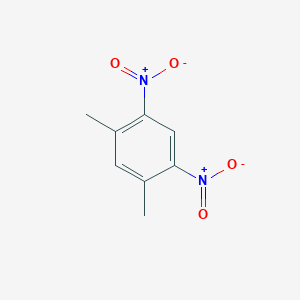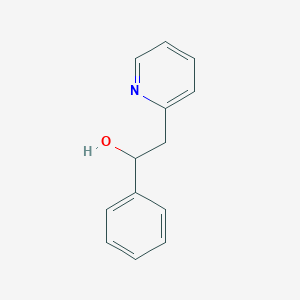
alpha-Phenylpyridine-2-ethanol
描述
Alpha-Phenylpyridine-2-ethanol (APPE) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. APPE is a chiral compound that has a pyridine ring and a phenyl group attached to an ethanol molecule. The synthesis of APPE is relatively simple, and it has been studied extensively for its biochemical and physiological effects.
科学研究应用
Alpha-Phenylpyridine-2-ethanol has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, alpha-Phenylpyridine-2-ethanol has been investigated for its potential as an antidepressant and anxiolytic agent. In agriculture, alpha-Phenylpyridine-2-ethanol has been studied for its ability to enhance plant growth and resistance to environmental stressors. In materials science, alpha-Phenylpyridine-2-ethanol has been explored for its potential use as a chiral building block in the synthesis of novel materials.
作用机制
The mechanism of action of alpha-Phenylpyridine-2-ethanol is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine. alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of these neurotransmitters in animal models, which may contribute to its anxiolytic and antidepressant effects.
生化和生理效应
Alpha-Phenylpyridine-2-ethanol has been shown to have a variety of biochemical and physiological effects. In animal models, alpha-Phenylpyridine-2-ethanol has been shown to reduce anxiety-like behaviors and increase exploratory behavior. Additionally, alpha-Phenylpyridine-2-ethanol has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuroplasticity and the growth of new neurons. alpha-Phenylpyridine-2-ethanol has also been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.
实验室实验的优点和局限性
One advantage of using alpha-Phenylpyridine-2-ethanol in lab experiments is its relatively simple synthesis method. Additionally, alpha-Phenylpyridine-2-ethanol is a chiral compound, which allows for the study of its enantiomers and their potential differences in activity. However, one limitation of using alpha-Phenylpyridine-2-ethanol in lab experiments is its low solubility in water, which may limit its potential applications in aqueous systems.
未来方向
There are many potential future directions for alpha-Phenylpyridine-2-ethanol research. In medicine, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as an antidepressant and anxiolytic agent. Additionally, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a neuroprotective agent in the treatment of neurodegenerative diseases. In agriculture, further studies could investigate the potential of alpha-Phenylpyridine-2-ethanol as a plant growth enhancer and stress resistance agent. Finally, in materials science, research could explore the potential of alpha-Phenylpyridine-2-ethanol as a chiral building block in the synthesis of novel materials.
属性
CAS 编号 |
2294-74-8 |
|---|---|
产品名称 |
alpha-Phenylpyridine-2-ethanol |
分子式 |
C13H13NO |
分子量 |
199.25 g/mol |
IUPAC 名称 |
1-phenyl-2-pyridin-2-ylethanol |
InChI |
InChI=1S/C13H13NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,13,15H,10H2 |
InChI 键 |
NPVKVVBMSCQGAS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
规范 SMILES |
C1=CC=C(C=C1)C(CC2=CC=CC=N2)O |
其他 CAS 编号 |
2294-74-8 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Sec-butyl)phenoxy]propanoic acid](/img/structure/B181239.png)
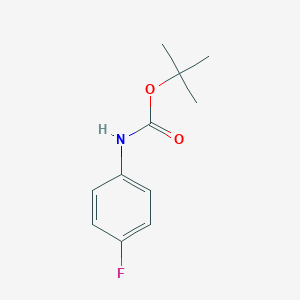
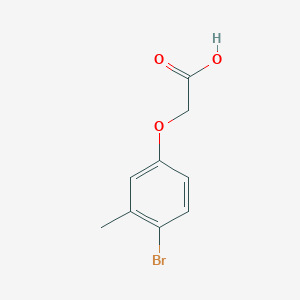
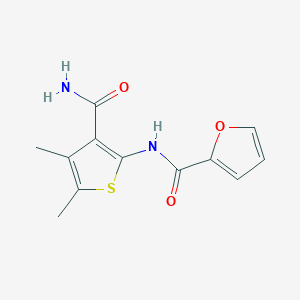
![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine](/img/structure/B181244.png)
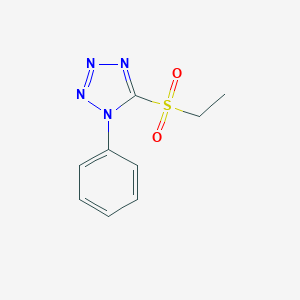

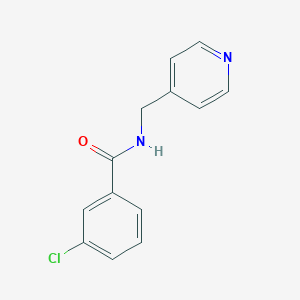
![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)
